REACTION_CXSMILES
|
[CH3:1][C:2]([NH2:10])([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[C:30](O)(=[O:41])[CH2:31][NH:32][C:33]([C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)=[O:34].C1C=C(SSC2N=CC=CC=2)N=CC=1>C(Cl)Cl>[CH3:1][C:2]([NH:10][C:30](=[O:41])[CH2:31][NH:32][C:33](=[O:34])[C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
CC(C1=CC=CC=C1)(C)N
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
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C(CNC(=O)C1=CC=CC=C1)(=O)O
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Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
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C1=CC=NC(=C1)SSC2=CC=CC=N2
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 2 hours
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Duration
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2 h
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Type
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WASH
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Details
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At the end of this time, the reaction solution was washed with a 10% w/v aqueous solution of sodium hydroxide
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Type
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DRY_WITH_MATERIAL
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Details
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with 1N aqueous hydrochloric acid, and dried over anhydrous sodium sulfate After concentration of the reaction solution
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Type
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CUSTOM
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Details
|
by evaporation under reduced pressure
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Type
|
CUSTOM
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Details
|
the resulting residue was subjected to silica gel column chromatography for separation and purification (
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Type
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ADDITION
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Details
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by volume mixture of hexane and ethyl acetate),
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Name
|
|
Type
|
product
|
Smiles
|
CC(C1=CC=CC=C1)(C)NC(CNC(C1=CC=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.97 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |